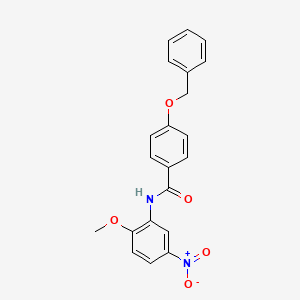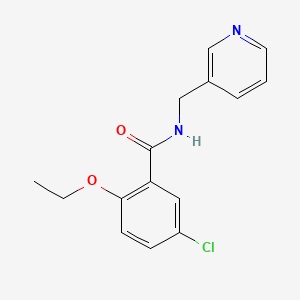![molecular formula C15H21ClN2O B4402322 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4402322.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. Therefore, CPP-115 has the potential to modulate GABAergic neurotransmission and has been studied for its therapeutic potential in various neurological and psychiatric disorders.
Wirkmechanismus
CPP-115 exerts its pharmacological effects by inhibiting N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide aminotransferase, an enzyme that catalyzes the degradation of this compound. By inhibiting this compound aminotransferase, CPP-115 increases the levels of this compound in the brain, which can enhance N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamideergic neurotransmission and modulate neuronal excitability. This mechanism of action is similar to that of other this compound aminotransferase inhibitors, such as vigabatrin, which is used in the treatment of epilepsy.
Biochemical and physiological effects:
CPP-115 has been shown to increase brain this compound levels and modulate N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamideergic neurotransmission in animal models. It has also been shown to reduce seizure activity and drug-seeking behavior in animal models of epilepsy and addiction, respectively. In clinical studies, CPP-115 has been well-tolerated and has shown promising results in the treatment of cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments, including its potency and selectivity for N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide aminotransferase, its ability to increase brain this compound levels, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects on other enzymes and neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on CPP-115, including:
1. Further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various neurological and psychiatric disorders.
2. Development of new analogs and derivatives of CPP-115 with improved pharmacological properties, such as longer half-life and increased selectivity for N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide aminotransferase.
3. Studies to investigate the potential of CPP-115 as a tool for studying the role of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamideergic neurotransmission in brain function and dysfunction.
4. Exploration of the potential of CPP-115 as a therapeutic agent for other disorders, such as neuropathic pain and sleep disorders.
5. Studies to investigate the potential of CPP-115 in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders.
In conclusion, CPP-115 is a synthetic compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of this compound aminotransferase, which can modulate N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamideergic neurotransmission and neuronal excitability. CPP-115 has several advantages for lab experiments, including its potency and selectivity for this compound aminotransferase, but also has some limitations. Future research on CPP-115 may lead to the development of new therapies for neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, CPP-115 has been shown to increase brain N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide levels and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety. In clinical studies, CPP-115 has been well-tolerated and has shown promising results in the treatment of cocaine addiction.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-15(2,3)14(19)17-11-6-7-13(12(16)10-11)18-8-4-5-9-18/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBBVLFONRRQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4402249.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4402257.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4402260.png)
![4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402262.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B4402273.png)
![N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4402279.png)

![1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402281.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4402284.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4402308.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4402317.png)

![4-[4-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4402335.png)